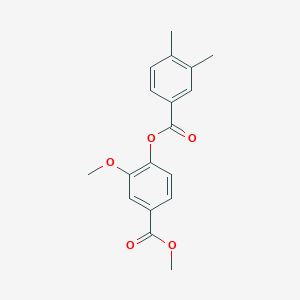![molecular formula C18H12N6OS2 B501393 2-[(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B501393.png)
2-[(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide is a complex heterocyclic compound. It is characterized by the presence of multiple fused rings, including pyridine, thieno, pyrimidine, and oxadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide typically involves multi-step reactions. One common approach includes the condensation of appropriate starting materials followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like halogens, alkyl, or aryl groups.
科学的研究の応用
7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of 7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
Pyrido[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and are studied for their pharmacological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds also have a fused thieno-pyrimidine ring system and are of interest in medicinal chemistry.
Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse biological activities.
Uniqueness
7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide is unique due to the combination of its fused ring systems, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C18H12N6OS2 |
|---|---|
分子量 |
392.5g/mol |
IUPAC名 |
2-[(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H12N6OS2/c1-9-7-10(2)22-16-12(9)13-14(26-16)17(21-8-20-13)27-18-24-23-15(25-18)11-3-5-19-6-4-11/h3-8H,1-2H3 |
InChIキー |
PEHWQUMDGURJNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SC4=NN=C(O4)C5=CC=NC=C5)C |
正規SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SC4=NN=C(O4)C5=CC=NC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-{4-[(4-fluoroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B501324.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B501325.png)
![N-(4-fluorophenyl)-4-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B501326.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B501327.png)
![3-[(3-ethoxybenzoyl)amino]-1-phenyl-1H-pyrazol-5-yl 3-ethoxybenzoate](/img/structure/B501329.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methyl-N-[(2-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B501330.png)
![3,4-dimethyl-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B501332.png)
